(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring and diphenyl groups. This compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly due to its structural similarity to other bioactive molecules. The compound's chemical formula is with a molecular weight of approximately 280.36 g/mol .
This compound can be classified as an amide due to the presence of the acetamide functional group. It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, which contributes to its chiral nature and biological activity. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is often synthesized in laboratory settings for research purposes and can be sourced from various chemical suppliers .
The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide typically involves several steps:
In industrial settings, flow microreactor systems may be employed to enhance efficiency and scalability, allowing precise control over reaction conditions and improving yield and purity.
The molecular structure of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be represented as follows:
CC(=O)N(C1CCCN1)(c1ccccc1)(c1ccccc1)
InChI=1S/C18H20N2O/c1-20(18(22)19(17-12-13-21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)/t17-/m0/s1
The compound features a central pyrrolidine ring connected to a diphenylacetamide moiety, contributing to its unique chemical properties and potential biological activity .
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can participate in several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used during the reaction.
The mechanism of action for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with various biological targets such as enzymes or receptors. The presence of the pyrrolidine ring enhances binding affinity to these targets, potentially modulating their activity. This interaction may lead to various biological effects depending on the specific application context .
Some physical properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide include:
Key chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings .
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has several significant applications in scientific research:
The molecular structure of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide features a pyrrolidine ring connected to a carbon atom bearing both a carbamoyl group and two phenyl substituents. This central carbon atom constitutes a chiral center with absolute (S) configuration, a critical feature that determines its biological activity and synthetic utility. The pyrrolidine nitrogen exists in a secondary amine state, imparting basicity to the molecule (pKa ~9.5), while the carboxamide group provides hydrogen-bonding capacity. X-ray crystallography studies confirm that the (S)-enantiomer adopts a specific three-dimensional conformation where the diphenylmethyl group and pyrrolidine ring exist in a relative gauche orientation, facilitating optimal molecular recognition in biological systems [2] [6] [8].
Table 1: Fundamental Structural Characteristics of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Property | Value/Description |
---|---|
Molecular Formula (Free base) | C₁₈H₂₀N₂O |
Molecular Weight (Free base) | 280.36 g/mol |
Molecular Formula (Tartrate) | C₁₈H₂₀N₂O·C₄H₆O₆ (C₂₂H₂₆N₂O₇) |
Molecular Weight (Tartrate) | 430.45 g/mol |
Chiral Centers | 1 (Carbon at position 2 of acetamide) |
Absolute Configuration | (S) |
Salt Former | (2R,3R)-2,3-dihydroxysuccinic acid (L-tartaric acid) |
Crystalline Form | White to off-white crystalline powder |
The salt formation with L-tartaric acid (specifically the (2R,3R) enantiomer) yields a crystalline material with enhanced stability and handling properties. This diastereomeric salt, registered under CAS 134002-26-9, exhibits distinct physicochemical behavior compared to the free base (CAS 134002-25-8), including modified solubility and crystallinity. The tartrate salt formation serves dual purposes: it facilitates chiral resolution during synthesis and improves the compound's physicochemical stability for storage and subsequent synthetic transformations. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the tartrate salt, including phenyl proton multiplets at δ 7.2-7.4 ppm, pyrrolidine methine proton at δ 3.2-3.4 ppm, and tartrate methylene protons at δ 3.8-4.0 ppm, providing definitive structural confirmation [2] [6] [8].
The development of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide is intrinsically linked to the search for selective muscarinic receptor antagonists in the late 20th century. Research efforts focused on addressing overactive bladder (OAB) syndrome led to the discovery that molecules containing a diphenylacetamide moiety attached to a basic nitrogen heterocycle exhibited potent affinity for muscarinic receptors. This pharmacophore served as the foundation for developing darifenacin, a blockbuster medication approved by the FDA in 2004. The (S)-enantiomer of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide emerged as a key synthetic intermediate in darifenacin production due to its structural congruence with the active pharmaceutical ingredient's stereochemical requirements [6] [9].
The synthetic accessibility of this intermediate became a crucial factor in darifenacin's commercial viability. Early synthetic routes faced challenges in achieving high enantiomeric excess, prompting development of diastereomeric resolution techniques using L-tartaric acid. This approach leveraged the differential solubility of the (S)-tartrate salt (CAS 134002-26-9) versus its (R)-counterpart (CAS 1092540-94-7), enabling large-scale production of enantiomerically pure material. The evolution of manufacturing processes for this compound exemplifies how intermediate optimization directly impacts the feasibility of bringing complex chiral pharmaceuticals to market. Continuous process improvements have focused on enhancing the atom economy and stereoselectivity of the synthetic sequence leading to this pivotal intermediate [3] [6] [8].
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is recognized by multiple systematic and proprietary names across chemical and pharmaceutical literature. The most prevalent synonyms include 3-(S)-(+)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine, emphasizing the carbamoyl functional group and absolute configuration, and (S)-α,α-Diphenyl-3-pyrrolidineacetamide, highlighting the geminal diphenyl substitution pattern. When complexed with tartaric acid, it is designated as (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate, specifying both the chiral center of the pyrrolidineacetamide moiety and the stereochemistry of the tartrate counterion [2] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: